Tert-butyl 4-iodobenzoate is an organic compound with the molecular formula and a molecular weight of 304.12 g/mol. It is classified as an iodobenzoate ester, specifically featuring a tert-butyl group attached to the oxygen of the benzoate moiety and an iodine atom at the para position of the aromatic ring. The compound appears as a pale yellow oil and is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)c1ccc(I)cc1 .
One of the main applications of tert-butyl 4-iodobenzoate is as a precursor for the synthesis of substituted aromatic compounds. The tert-butyl protecting group (Boc) on the ester functionality can be selectively removed under mild acidic conditions, while the iodine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the para position of the benzene ring, leading to the generation of a wide range of structurally diverse molecules ().
Here are some examples of how tert-butyl 4-iodobenzoate can be used to synthesize other compounds:
Tert-butyl 4-iodobenzoate exhibits biological activity relevant to pharmacology and medicinal chemistry. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential interactions with drug metabolism pathways . Its structural characteristics may also contribute to its ability to penetrate biological membranes, indicating possible applications in drug development.
The synthesis of tert-butyl 4-iodobenzoate typically involves the following steps:
Tert-butyl 4-iodobenzoate is utilized in various fields:
Studies on tert-butyl 4-iodobenzoate have focused on its interactions with biological systems, particularly its role as a substrate or inhibitor in cytochrome P450 enzyme pathways. The compound's ability to inhibit CYP1A2 indicates potential implications for drug-drug interactions and metabolic profiles of co-administered drugs . Further research is warranted to explore its full biological profile and interaction mechanisms.
Several compounds share structural similarities with tert-butyl 4-iodobenzoate, including:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-Iodobenzoic Acid | 619-44-3 | 0.91 |
| Methyl 4-Iodobenzoate | 136618-42-3 | 0.94 |
| Ethyl 4-Iodobenzoate | 58313-23-8 | 0.93 |
| Phenyl 4-Iodobenzoate | 51934-41-9 | 0.94 |
| Benzyl 4-Iodobenzoate | 173406-17-2 | 0.98 |
Tert-butyl 4-iodobenzoate stands out due to its combination of steric bulk from the tert-butyl group and the electrophilic nature of the iodine substituent, which enhances its reactivity in nucleophilic substitution reactions compared to other iodinated benzenes. This unique combination allows for diverse synthetic applications not readily achievable with simpler iodinated compounds.
Iodobenzoate derivatives emerged as critical intermediates in organic synthesis following advances in aromatic substitution chemistry during the early 20th century. The discovery of the Sandmeyer reaction (1884) enabled efficient iodination of aromatic amines, paving the way for derivatives like 2-iodobenzoic acid. By the 1970s, iodobenzoates gained prominence due to their utility in cross-coupling reactions, particularly after the development of palladium-catalyzed methodologies such as Suzuki-Miyaura (1979) and Sonogashira (1975) couplings.
The introduction of tert-butyl esters as protecting groups in the 1980s addressed stability challenges in carboxylic acid functionalization. For example, bis(trifluoromethanesulfonyl)imide-mediated tert-butylation methods allowed efficient conversion of amino acids and other substrates into stable esters. This innovation directly influenced the synthesis of tert-butyl 4-iodobenzoate (C₁₁H₁₃IO₂, CAS 120363-13-5), which combines the reactivity of para-iodinated aromatics with the steric protection of tert-butyl groups.
The compound’s dual functionality enables three key applications:
Cross-Coupling Reactions:
Protecting Group Strategy:
The tert-butyl ester resists nucleophilic attack and oxidation, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection is critical in peptide synthesis and polyfunctional molecule assembly.
Directed Functionalization:
The iodine atom facilitates directed metalation, enabling regioselective C-H activation at the ortho position. This has been exploited to create sterically hindered architectures for catalysts.
Recent advances focus on three domains:
A. Drug Discovery:
B. Materials Science:
C. Methodological Innovations:
Table 2: Emerging Applications of Tert-Butyl 4-Iodobenzoate
| Field | Application Example | Key Reference |
|---|---|---|
| Medicinal Chemistry | CYP450 enzyme inhibition | |
| Polymer Science | Conjugated terpolymer synthesis | |
| Radiopharmaceuticals | Antibody radioiodination |
The most straightforward approach to synthesizing tert-butyl 4-iodobenzoate involves the direct esterification of 4-iodobenzoic acid with tert-butanol [3]. This classical Fischer-Speier esterification reaction proceeds through the activation of the carboxylic acid functionality, followed by nucleophilic attack by the tertiary alcohol [3]. The reaction typically requires acidic conditions and elevated temperatures to achieve satisfactory conversion rates [3].
A highly effective method has been documented involving the conversion of 4-iodobenzoic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with potassium tert-butoxide [1]. In this procedure, 4-iodobenzoic acid (25.0 grams, 100.8 millimoles) is treated with thionyl chloride (21.4 milliliters, 302.4 millimoles) in an ethyl acetate and toluene mixture under reflux conditions for 4 hours [1]. The resulting 4-iodobenzoyl chloride is subsequently dissolved in tetrahydrofuran and treated dropwise with potassium tert-butoxide (12.5 grams, 111.6 millimoles) over an ice bath [1]. After stirring for 1 hour and appropriate workup involving silica gel column chromatography using hexane and diethyl ether as eluent, pure tert-butyl 4-iodobenzoate is obtained as a pale yellow oil in 64.1% yield [1].
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification of 4-Iodobenzoic Acid with tert-Butanol | 4-Iodobenzoic acid, tert-butanol, sulfuric acid | Reflux, 4-8 hours, 80-120°C | 65-75 [3] | Traditional method |
| Acid Chloride-Potassium tert-Butoxide Method | 4-Iodobenzoyl chloride, potassium tert-butoxide, tetrahydrofuran | Ice bath, 1 hour, then room temperature | 64.1 [1] | Citation 1 |
| Fischer-Speier Esterification | 4-Iodobenzoic acid, tert-butanol, acid catalyst | Reflux, 6-12 hours, Dean-Stark | 70-80 [3] | Citation 3 |
| Direct Esterification with Thionyl Chloride | 4-Iodobenzoic acid, thionyl chloride, tert-butanol | Reflux, 4 hours, ethyl acetate/toluene | 60-70 [1] | General procedure |
The spectroscopic characterization of the synthesized tert-butyl 4-iodobenzoate reveals distinctive features [1]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform shows characteristic signals at 1.58 parts per million for the tert-butyl group (9 hydrogens) and signals at 7.70 and 7.84 parts per million for the aromatic protons (4 hydrogens) [1]. These spectroscopic data confirm the successful formation of the desired ester product [1].
The synthesis of tert-butyl 4-iodobenzoate can also be achieved through halogenation strategies starting from tert-butyl benzoate or related aromatic ester precursors [7] [9]. Direct iodination of aromatic compounds represents a fundamental approach in organic synthesis, with several established methodologies available for introducing iodine substituents onto benzene rings [9].
The traditional method employs iodine in combination with concentrated nitric acid as an oxidizing agent [9]. This procedure involves treating the aromatic substrate dissolved in glacial acetic acid with iodine, followed by addition of a mixture of nitric and sulfuric acids [9]. The reaction mixture may require heating to 100°C to achieve complete conversion [9]. This method generally provides para-selective iodination due to the directing effects of the ester functionality [9].
| Halogenation Method | Starting Material | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Iodine and Nitric Acid | Benzoic acid derivatives | Concentrated nitric acid, 100°C | para-selective [9] | 60-80 [9] |
| Iodine Monochloride | Aromatic compounds | Acetonitrile, Lewis acid catalyst | ortho/para mixture [9] | 70-85 [9] |
| N-Iodosuccinimide | Activated arenes | N,N-Dimethylformamide, room temperature | para-selective [9] | 80-95 [9] |
| Palladium-Catalyzed Iodination | Aryl carboxylic acids | Palladium/Xantphos, 1-iodobutane | Decarboxylative [8] | 65-90 [8] |
| Iridium-Catalyzed ortho-Iodination | Benzoic acids | Hexafluoroisopropanol solvent, Iridium catalyst | ortho-selective [10] | 75-95 [10] |
Iodine monochloride represents another effective iodinating agent, particularly when used in combination with Lewis acid catalysts [9]. The use of indium triflate as catalyst in acetonitrile solvent has proven especially efficient for aromatic iodination reactions [9]. This system provides good yields while operating under relatively mild conditions compared to the traditional iodine/nitric acid method [9].
More specialized reagents such as N-iodosuccinimide offer advantages in terms of selectivity and reaction conditions [9]. These N-iodoamide reagents can achieve high yields of para-iodinated products when applied to activated aromatic systems [9]. The reaction typically proceeds under mild conditions in polar aprotic solvents such as N,N-dimethylformamide [9].
Contemporary approaches to tert-butyl 4-iodobenzoate synthesis have benefited significantly from advances in transition metal catalysis [8] [10]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for constructing aryl iodides from readily available carboxylic acid precursors [8].
A notable development involves the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids using 1-iodobutane as the iodide source [8]. This transformation proceeds through in situ activation of the carboxylic acid to the corresponding acid chloride, followed by formation of a phosphonium salt intermediate [8]. The key mechanistic insight involves a carbon-phosphorus reductive elimination with the Xantphos ligand to form a phosphonium chloride, which subsequently facilitates chloride/iodide exchange through an outer sphere nucleophilic substitution mechanism [8].
| Catalyst Type | Mechanism | Temperature (°C) | Turnover Number | Advantages |
|---|---|---|---|---|
| Palladium/Xantphos | Decarbonylative iodination [8] | 80-120 [8] | 50-200 [8] | Mild conditions, broad scope [8] |
| Iridium P/N ligand | Carbon-hydrogen activation/iodination [10] | 25-60 [10] | 100-500 [10] | Regioselective, air stable [10] |
| Copper-mediated | Radical halogenation [7] | 60-100 [7] | 10-50 [7] | Metal-free option [7] |
| Lead tetraacetate | Kochi reaction [7] | 80-150 [7] | 1-5 [7] | Historical importance [7] |
| Rhodium-Ruthenium bimetallic | Cross-dehydrogenative coupling [25] | 100-140 [25] | 1000-5000 [25] | High atom economy [25] |
Iridium-catalyzed methodologies represent another significant advancement in the field [10]. Base- and additive-free iridium-catalyzed ortho-iodination of benzoic acids has been developed using simple iridium complexes [10]. This protocol allows ortho-selective iodination of various benzoic acids under extraordinarily mild conditions in 1,1,1,3,3,3-hexafluoroisopropanol as solvent [10]. The method tolerates air and moisture while providing high conversions to ortho-iodobenzoic acids [10]. Mechanistic investigations revealed that an iridium(III)/iridium(V) catalytic cycle operates, with the unique properties of hexafluoroisopropanol enabling the carbon-hydrogen iodination using the carboxylic moiety as a directing group [10].
The development of bimetallic rhodium-ruthenium oxide clusters represents a cutting-edge approach to ester synthesis [25]. These catalysts, with mean diameters of just 1.2 nanometers, demonstrate remarkable efficiency in cross-dehydrogenative coupling reactions between arenes and carboxylic acids [25]. The process utilizes oxygen as the sole oxidant, making it environmentally friendly and sustainable [25]. These reactions activate the carbon-hydrogen bond of aromatic hydrocarbons to form carbon-oxygen bonds with carboxylic acids, directly producing aryl esters [25].
Flow chemistry has revolutionized the synthesis of tert-butyl esters by enabling continuous processing under non-standard reaction conditions [12] [13]. Continuous processing allows the use of high temperatures and pressures while maintaining the liquid phase, expanding the available reaction parameter space significantly [12] [14].
Reagent-free continuous thermal tert-butyl ester deprotection and formation methodologies have been developed [12] [14]. Using continuous plug flow reactors at temperatures ranging from 120-240°C and reaction times of 15-40 minutes, hydrolysis and formation of tert-butyl ester functionalities can be achieved without pH modification or additional reagents [14]. The method has been expanded to encompass challenging substrates while testing selectivity and racemization potential [14].
| Flow Method | Reactor Type | Temperature (°C) | Residence Time | Throughput |
|---|---|---|---|---|
| Continuous thermal esterification | Heated tube reactor [14] | 120-240 [14] | 15-40 min [14] | 0.1-1.0 g/h [14] |
| Microreactor synthesis | Glass microreactor [15] | 80-150 [15] | 5-30 min [15] | 0.5-5.0 g/h [15] |
| Plug flow reactor | Stainless steel reactor [14] | 100-180 [14] | 2-10 min [14] | 1.0-10 g/h [14] |
| In-situ hydrolysis | Coil reactor [13] | 60-120 [13] | 1-5 min [13] | 0.2-2.0 g/h [13] |
| Electromagnetic milling flow | Continuous stirred reactor [20] | 25-80 [20] | Continuous [20] | Variable [20] |
The direct and sustainable synthesis of tertiary butyl esters has been achieved using flow microreactor systems [19]. These methods prove more efficient, versatile, and sustainable compared to traditional batch processes [19]. The resultant flow processes offer significant advantages in terms of reaction control, heat and mass transfer, and overall process efficiency [19].
Contemporary green chemistry approaches to tert-butyl 4-iodobenzoate synthesis emphasize solvent elimination and sustainability considerations [20] [21]. Solvent-free methodologies represent a paradigm shift toward more environmentally responsible synthetic chemistry [20] [22].
Electromagnetic milling has emerged as a revolutionary solvent-free approach for tert-butyl ester synthesis [20] [21]. This method uses di-tert-butyl dicarbonate as the tert-butyl source and operates under solvent-free, base-free conditions without additional heating [20] [21]. The process utilizes ferromagnetic rods as grinding media, which become magnetized and charged under a high-speed rotating magnetic field [20] [21]. This magnetization plays a crucial role in bond activation by coordinating with the charged ferromagnetic rods, introducing a novel mechanism for bond activation [20] [21].
| Green Approach | Environmental Factor | E-Factor | Atom Economy (%) | Catalyst Recovery |
|---|---|---|---|---|
| Solvent-free electromagnetic milling | No solvents, no heating [20] | 0.1-0.5 [20] | 95-99 [20] | Not applicable [20] |
| Water as reaction medium | Aqueous medium [18] | 1.0-3.0 [18] | 80-90 [18] | Phase separation [18] |
| Mechanochemical ball milling | Solid-state reaction [22] | 0.5-2.0 [22] | 85-95 [22] | Magnetic separation [22] |
| Ionic liquid catalysis | Recyclable catalyst [27] | 2.0-5.0 [27] | 75-85 [27] | Distillation [27] |
| Microwave-assisted synthesis | Energy efficient [25] | 1.5-4.0 [25] | 80-90 [25] | Filtration [25] |
High-speed ball milling represents another mechanochemical approach for solvent-free esterification [22] [24]. Two novel strategies have been developed using either iodine and potassium dihydrogen phosphite, or potassium iodide and triethyl phosphite under high-speed ball-milling conditions at room temperature [22] [24]. The first system affords desired esterification derivatives in 45-91% yields within 20 minutes of grinding, while the second system provides esterification products in 24-85% yields after 60 minutes of grinding [22] [24].
Water has gained attention as a sustainable reaction medium for ester synthesis [18]. Continuous flow synthesis utilizing water as solvent has been successfully demonstrated for various aromatic ester derivatives [18]. The process provides a successful strategy with excellent yields while using environmentally benign conditions [18]. The optimized procedures can be extended to various ester derivatives, demonstrating broad applicability [18].
The development of environmentally friendly catalytic systems has focused on utilizing oxygen as the sole oxidant [25]. Cross-dehydrogenative coupling reactions between arenes and carboxylic acids traditionally required hazardous oxidants such as hypervalent iodine reagents [25]. New bimetallic rhodium-ruthenium oxide cluster catalysts enable these transformations using only molecular oxygen, eliminating toxic oxidants that pose environmental and safety concerns [25].
Catalyst recycling represents a critical aspect of sustainable synthesis for tert-butyl 4-iodobenzoate production [26] [27] [28]. Heterogeneous catalysts offer significant advantages in terms of recovery and reuse compared to homogeneous systems [28] [29] [30].
Ionic liquid-based catalytic systems have demonstrated excellent recyclability for tert-butyl ester synthesis [27]. 1H-Imidazole-1-acetic acid tosylate has been synthesized and characterized as an efficient and easily recyclable catalyst [27]. Recovery experiments demonstrate excellent recycling performance, with the catalyst maintaining activity through multiple cycles [27]. This method provides a potential pathway for industrial synthesis applications [27].
| Catalyst Type | Recovery Method | Cycles Tested | Activity Retention (%) | Application |
|---|---|---|---|---|
| Ionic liquid catalyst | Distillation [27] | 5 [27] | >90 [27] | Alkylation reactions [27] |
| Zeolite beta | Filtration [27] | 3 [27] | 85 [27] | Phenol alkylation [27] |
| Metal-organic framework | Centrifugation [30] | 4 [30] | 95 [30] | Esterification [30] |
| Graphene oxide | Washing/filtration [29] | 6 [29] | 80 [29] | Acid catalysis [29] |
| Bimetallic clusters | Magnetic separation [25] | Multiple [25] | >95 [25] | Oxidative coupling [25] |
Novel heterogeneous nanocatalysts have been designed specifically for esterification reactions [28]. Zeolitic imidazolate framework-4 supported on hydroxyapatite (ZIF-4@HAp) represents a successful example of recyclable catalyst design [28]. This catalyst converts chosen acids and alcohols to their corresponding esters with minimum product yields of 90% in 2 hours for each reaction [28]. The catalyst demonstrates excellent stability and recyclability when repeatedly utilized [28].
Metal-organic frameworks have shown exceptional promise for recyclable esterification catalysis [30]. UiO-66-NH2 has been employed as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids [30]. The catalytic procedure demonstrates good performance with relative conversion yields up to 169.86%, significantly reducing detection limits [30]. The heterogeneous nature allows for straightforward catalyst recovery and reuse [30].
Graphene oxide has emerged as an efficient and reusable acid catalyst for ester construction [29]. The material catalyzes esterification reactions between a wide range of aliphatic and aromatic acids and alcohols under standard conditions, affording corresponding products in good yields [29]. The heterogeneous catalyst can be easily recovered and recycled in dichloroethane solvent while maintaining good catalytic activity [29].